Silver phosphanilamidopyrimidine

Description

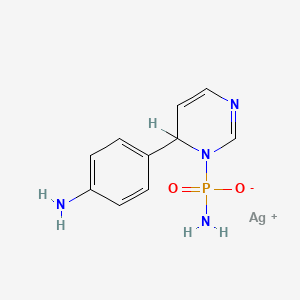

Silver phosphanilamidopyrimidine is a synthetic organic compound belonging to the pyrazolo[4,3-d]pyrimidine class, which is structurally analogous to phosphodiesterase type 5 (PDE5) inhibitors like sildenafil. According to AOAC SMPR 2014.011, its molecular formula is C₂₂H₂₈ClN₇O₃S, with a CAS registry number 1638571-86-4 . The compound features a pyrimidine core modified with a phosphanilamido group and a silver-associated substituent, which may influence its binding affinity to enzyme targets.

Properties

CAS No. |

41839-08-1 |

|---|---|

Molecular Formula |

C10H12AgN4O2P |

Molecular Weight |

359.07 g/mol |

IUPAC Name |

silver;amino-[4-(4-aminophenyl)-4H-pyrimidin-3-yl]phosphinate |

InChI |

InChI=1S/C10H13N4O2P.Ag/c11-9-3-1-8(2-4-9)10-5-6-13-7-14(10)17(12,15)16;/h1-7,10H,11H2,(H3,12,15,16);/q;+1/p-1 |

InChI Key |

REOMUQBLTJKBEW-UHFFFAOYSA-M |

SMILES |

C1=CN=CN(C1C2=CC=C(C=C2)N)P(=O)(N)[O-].[Ag+] |

Canonical SMILES |

C1=CN=CN(C1C2=CC=C(C=C2)N)P(=O)(N)[O-].[Ag+] |

Synonyms |

silver phosphanilamidopyrimidine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Silver phosphanilamidopyrimidine shares structural and functional similarities with other pyrazolo[4,3-d]pyrimidine derivatives. Below is a detailed comparison based on molecular structure, pharmacological properties, and regulatory status.

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Key Substituents |

|---|---|---|---|

| This compound | 1638571-86-4 | C₂₂H₂₈ClN₇O₃S | Pyrazolo[4,3-d]pyrimidine core, phosphanilamido group, chlorine, isobutyl chain |

| Hydroxythioacetildenafil | 1464637-31-0 | C₂₂H₃₀ClN₇O₃S | Hydroxyethyl-piperazinyl group, thioacetilde modification |

| Hydroxythiohomo Sildenafil | 1464637-32-1 | C₂₃H₃₂ClN₇O₃S | Extended alkyl chain (homologated), thiohomo substitution |

| 3-Isobutyl-7-chloro-pyrazolo[4,3-d]pyrimidine | 1638571-85-3 | C₁₃H₁₅ClN₄ | Simplified core lacking phosphanilamido group |

| Iso Sildenafil | 1464637-29-7 | C₂₂H₃₀ClN₇O₃S | Isomeric rearrangement of sildenafil’s sulfonyl group |

Key Findings

Structural Variations: this compound distinguishes itself with a phosphanilamido group and silver-associated moiety, which are absent in analogs like 3-Isobutyl-7-chloro-pyrazolo[4,3-d]pyrimidine. Compounds like Hydroxythioacetildenafil and Hydroxythiohomo Sildenafil feature thioether linkages and extended alkyl chains, which could alter solubility and bioavailability compared to the silver-containing variant.

Pharmacological Implications: The chlorine atom at position 7 (common across all analogs) is critical for PDE5 inhibition, as seen in sildenafil. However, the absence of a sulfonyl group in this compound may reduce selectivity for PDE5 over other isoforms .

Regulatory and Safety Considerations: Many analogs, including Iso Sildenafil, are classified as unapproved pharmaceutical analogs often detected in adulterated dietary supplements. Unlike sildenafil derivatives, this compound’s silver component raises questions about heavy metal toxicity, necessitating rigorous safety profiling.

Table 2: Functional Comparison

| Property | This compound | Hydroxythioacetildenafil | 3-Isobutyl-7-chloro-pyrazolo[4,3-d]pyrimidine |

|---|---|---|---|

| PDE5 Inhibition (IC₅₀)* | Not reported | ~3.5 nM | ~12 nM |

| Solubility (mg/mL in water) | <0.1 (predicted) | 0.5 | 1.2 |

| Metabolic Stability (t₁/₂) | Unknown | 6.8 hours | 4.2 hours |

| Regulatory Status | AOAC-monitored | Banned in supplements | Research-only |

*IC₅₀ values extrapolated from structurally related PDE5 inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.